BenchChemオンラインストアへようこそ!

1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride

Salt selection Aqueous solubility Medicinal chemistry workflow

This N-methylimidazole-pyrrolidine diamine dihydrochloride (≥95%) offers three critical advantages for drug discovery: 1) the dihydrochloride salt ensures direct aqueous solubility and storage stability; 2) N-methylation on imidazole eliminates tautomeric ambiguity in biophysical assays; 3) the free 3-amine on pyrrolidine enables selective derivatization without deprotection. Ideal for fragment elaboration, metalloenzyme inhibitor design, and DNA-encoded library synthesis. Stock is limited; custom synthesis options are available.

Molecular Formula C8H16Cl2N4
Molecular Weight 239.14
CAS No. 2580239-91-2
Cat. No. B2934531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride
CAS2580239-91-2
Molecular FormulaC8H16Cl2N4
Molecular Weight239.14
Structural Identifiers
SMILESCN1C=CN=C1N2CCC(C2)N.Cl.Cl
InChIInChI=1S/C8H14N4.2ClH/c1-11-5-3-10-8(11)12-4-2-7(9)6-12;;/h3,5,7H,2,4,6,9H2,1H3;2*1H
InChIKeyZCQWYEJIKCXGFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine Dihydrochloride (CAS 2580239-91-2): Physicochemical Baseline and Compound Class Context


1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine dihydrochloride (CAS 2580239-91-2; molecular formula C₈H₁₆Cl₂N₄; MW 239.14 g/mol) is the dihydrochloride salt of a heterocyclic diamine bearing two privileged pharmacophores—a pyrrolidine ring and an N-methylimidazole moiety—within a single low-molecular-weight scaffold . The freebase form (CAS 1250219-32-9) has a molecular weight of 166.22 g/mol (C₈H₁₄N₄), a predicted pKa of 9.16 ± 0.20, a predicted boiling point of 318.3 ± 52.0 °C, and a predicted density of 1.31 ± 0.1 g/cm³ . The compound belongs to the class of pyrrolidinyl-imidazole building blocks widely employed in medicinal chemistry for lead generation, fragment-based drug discovery, and the synthesis of bioactive small molecules . As a research chemical, it is supplied with a minimum purity specification of 95% (dihydrochloride salt, Biosynth) .

Why Pyrrolidinyl-Imidazole Building Blocks Cannot Be Interchanged: The Case for CAS 2580239-91-2


Pyrrolidinyl-imidazole compounds are not interchangeable in scientific applications because three structural variables—salt form, imidazole N-methylation status, and the regiochemistry of imidazole attachment to the pyrrolidine core—each independently modulate aqueous solubility, hydrogen-bond donor/acceptor (HBD/HBA) capacity, tautomeric homogeneity, and derivatization potential [1]. The dihydrochloride salt form (CAS 2580239-91-2) provides aqueous solubility advantages characteristic of amine hydrochloride salts, whereas the freebase form requires organic co-solvents for dissolution, directly impacting assay compatibility and synthetic workflow design [2]. The N-methyl group on the imidazole ring (present in this compound) eliminates the annular tautomerism (1H–3H prototropic shift) that complicates the solution-phase behaviour, spectroscopic characterisation, and receptor-binding pharmacology of unmethylated imidazole analogs [3]. Furthermore, the attachment of the imidazol-2-yl group at the pyrrolidine N1 position—rather than at C4—preserves a free primary amine at the pyrrolidine 3-position, enabling selective amide coupling, reductive amination, or urea formation in library synthesis without additional protecting-group manipulation . These three features, acting in concert, mean that substitution with a freebase, an unmethylated imidazole analog, or a C4-linked regioisomer yields a functionally distinct chemical entity with altered solubility, reactivity, and biological recognition properties.

Quantitative Comparative Evidence: 1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine Dihydrochloride Versus Closest Analogs


Salt Form Molecular Weight and Aqueous Handling: Dihydrochloride vs Freebase

The dihydrochloride salt (CAS 2580239-91-2) has a molecular weight of 239.14 g/mol, which is 72.92 g/mol greater than the freebase form (CAS 1250219-32-9, MW 166.22 g/mol), corresponding to the addition of two equivalents of HCl (2 × 36.46 g/mol) . This salt formation is consistent with the general behaviour of pyrrolidin-3-amine dihydrochlorides, which are reported as hygroscopic, freely soluble in water, and exhibiting a pH of 4.0–6.0 in 10% aqueous solution, with melting points exceeding 200–300 °C (decomposition) [1]. In contrast, the freebase form is a neutral amine (predicted pKa 9.16 ± 0.20) with limited aqueous solubility at physiological pH and is typically handled in organic solvents . For procurement decisions, the dihydrochloride salt eliminates the need for in situ salt formation prior to aqueous biological assays and provides a defined stoichiometry for solution preparation.

Salt selection Aqueous solubility Medicinal chemistry workflow

Imidazole Tautomeric Homogeneity: N-Methyl vs Unsubstituted 1H-Imidazole Analogs

The N-methyl group on the imidazole ring of the target compound (present as 1-methylimidazol-2-yl) locks the imidazole into a single, well-defined tautomeric state, eliminating the 1H–3H prototropic tautomerism that occurs in unsubstituted 1H-imidazole analogs [1]. In 1H-imidazole-containing comparators such as 1-(1H-imidazol-2-yl)pyrrolidin-3-amine or 4-(1H-imidazol-5-yl)pyrrolidin-3-amine, the imidazole NH proton can migrate between N1 and N3, generating two rapidly interconverting tautomers that complicate NMR spectroscopic analysis, X-ray crystallographic refinement, and computational docking studies [1][2]. Quantitative studies on related N-methylimidazole systems have demonstrated that N-methylation fixes the tautomeric ratio, with N-methyl derivatives serving as 'pure extremes' of each tautomeric form for spectroscopic calibration [2]. Additionally, the N-methyl group increases the lipophilicity of the imidazole moiety (estimated contribution of approximately +0.5 logP units per N-methyl substitution based on fragment-based calculations), which may enhance membrane permeability in cell-based assays compared to unmethylated imidazole analogs [3].

Tautomerism N-methylimidazole Spectroscopic characterisation Receptor binding

Regiochemical Differentiation: N1-Pyrrolidine Imidazol-2-yl vs C4-Pyrrolidine Imidazol-2-yl Substitution

The target compound bears the 1-methylimidazol-2-yl group at the pyrrolidine N1 position, preserving a free primary amine at the pyrrolidine 3-position (SMILES: Cl.Cl.Cn1ccnc1N1CCC(N)C1) . In the regioisomeric comparator 4-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-amine, the imidazole is attached at the pyrrolidine C4 position, and the pyrrolidine N1 carries a hydrogen rather than the imidazole, resulting in a different hydrogen-bond donor/acceptor profile . Both compounds share the same molecular formula (C₈H₁₄N₄, MW 166.22 for the freebase), but the topological polar surface area (tPSA) differs: the N1-substituted target has a tPSA of approximately 53.6 Ų, while the C4-substituted isomer (e.g., 4-(4-methyl-1H-imidazol-2-yl)pyrrolidin-3-amine) has a computed tPSA of 66.7 Ų [1]. This 13.1 Ų difference in tPSA corresponds to one additional hydrogen-bond donor in the C4-substituted isomer (3 HBD vs 2 HBD for the target compound freebase) [1]. The N1-substituted arrangement places the imidazole directly on the pyrrolidine nitrogen, modulating the basicity of the pyrrolidine nitrogen (conjugate acid pKa lowered relative to unsubstituted pyrrolidine), whereas the C4-substituted isomer retains a secondary amine at N1 with higher predicted basicity [2].

Regiochemistry Derivatization handle Hydrogen bonding Medicinal chemistry

Purity Specification Benchmarking: Dihydrochloride Salt vs Freebase Commercial Availability

The dihydrochloride salt (CAS 2580239-91-2) is commercially available from Biosynth (via CymitQuimica) with a minimum purity specification of 95% . The freebase form (CAS 1250219-32-9) is supplied by multiple vendors including AKSci (97% minimum purity), Leyan (98% purity), and Moldb (typically 98%) . The dihydrochloride salt was listed as a discontinued product as of the date of record, indicating limited or intermittent commercial availability relative to the freebase form, which is actively stocked by multiple suppliers . For procurement planning, this differential availability means that sourcing the dihydrochloride salt may require longer lead times or custom synthesis arrangements, whereas the freebase form is readily accessible from catalog suppliers. However, the dihydrochloride form offers superior stability during long-term storage under cool, dry conditions, consistent with the general behaviour of amine hydrochloride salts which are less susceptible to oxidative degradation and CO₂ absorption than their freebase counterparts .

Purity specification Procurement Quality assurance Analytical characterisation

Predicted Basicity and Derivatization Reactivity: Free 3-Amine vs N-Methylated Pyrrolidine Comparators

The freebase form of the target compound (CAS 1250219-32-9) has a predicted pKa of 9.16 ± 0.20, attributed primarily to the pyrrolidine 3-amine group . This places the compound in a basicity range where the 3-amine is partially protonated at physiological pH (7.4), providing a balance between aqueous solubility and membrane permeability. The pyrrolidine nitrogen (N1), being substituted with the electron-withdrawing imidazol-2-yl group, is expected to have a significantly lower pKa (estimated < 5 based on N-arylpyrrolidine analogy), rendering it largely unprotonated and non-nucleophilic under mild basic conditions . This chemoselectivity profile is distinct from comparator compounds such as rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine (MW 180.25 g/mol), where the pyrrolidine N1 is methylated (tertiary amine), eliminating the ability to differentiate between the two nitrogen centres for selective derivatization . The predicted pKa of 9.16 also differentiates the target from simpler pyrrolidines (typical pKaH range 16–20) [1], reflecting the electron-withdrawing effect of the N1-imidazol-2-yl substituent, which attenuates the basicity and nucleophilicity of the 3-amine in a quantifiable and potentially advantageous manner for applications requiring controlled reactivity.

pKa prediction Nucleophilicity Derivatization Amine basicity

Recommended Application Scenarios for 1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine Dihydrochloride Based on Differentiated Properties


Medicinal Chemistry Fragment-Based Lead Generation Requiring a Tautomerically Homogeneous Imidazole-Pyrrolidine Scaffold

In fragment-based drug discovery (FBDD), the N-methyl group on the imidazole ring ensures that the compound presents a single, well-defined tautomeric species in both biochemical and biophysical assays (e.g., SPR, NMR screening, X-ray crystallography), eliminating the confounding effects of tautomeric mixtures on binding data interpretation [1]. The dihydrochloride salt form allows direct dissolution in aqueous screening buffers at known concentrations without organic co-solvent interference. The free 3-amine provides a vector for fragment elaboration via amide coupling or reductive amination without requiring deprotection steps . This contrasts with unmethylated imidazole fragments, where ambiguous tautomeric assignments can lead to incorrect docking poses and SAR misinterpretation.

Coordination Chemistry and Metallo-Enzyme Inhibitor Design Leveraging the N-Methylimidazole Metal-Binding Motif

The 1-methylimidazol-2-yl moiety is a well-established ligand for transition metals (Zn²⁺, Fe²⁺/³⁺, Cu²⁺, Co²⁺) in both synthetic coordination complexes and metalloenzyme active sites [1]. The N-methyl group prevents deprotonation of the imidazole NH that occurs in unmethylated analogs under basic conditions, maintaining a neutral donor ligand character across a broader pH range. The pyrrolidine 3-amine provides a secondary metal-coordination site or a handle for tethering to larger ligand frameworks. This dual-donor architecture, combining a neutral N-methylimidazole donor with a primary amine, is distinct from simple N-methylimidazole (no amine tether) and from histamine analogs (ethylamine chain rather than a cyclic pyrrolidine amine) . The dihydrochloride salt form facilitates stoichiometric complexation reactions in aqueous or methanolic media.

Selective Derivatization for DNA-Encoded Library (DEL) Synthesis and Parallel Chemistry

The chemoselective reactivity profile of the target compound—a moderately basic primary amine (predicted pKa 9.16) adjacent to a non-basic, N-substituted pyrrolidine nitrogen—enables clean, high-yielding derivatization at the 3-amine position in parallel synthesis and DNA-encoded library (DEL) workflows [1]. The dihydrochloride salt ensures that the amine is pre-protonated and non-nucleophilic during storage, then can be selectively deprotonated under mild basic conditions (pH 8–9) for coupling reactions. This is advantageous compared to the freebase form, which may undergo gradual oxidation or CO₂ absorption during storage, and compared to N1-methylated analogs (e.g., rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine, MW 180.25) where both nitrogen centres are tertiary and cannot be differentiated . The tPSA of ~53.6 Ų and clogP of ~0.93 for the freebase scaffold satisfy lead-like physicochemical criteria, making the compound suitable for DEL compatibility [2].

Pharmacological Tool Compound Development Targeting Imidazoline or Histamine Receptor Families

The structural architecture—pyrrolidine linked to N-methylimidazole—maps onto the pharmacophoric requirements of imidazoline I₂ receptor ligands and histamine H₃/H₄ receptor modulators, both of which recognise imidazole-containing or imidazole-mimetic scaffolds [1]. The N-methyl group on imidazole provides a key structural distinction from endogenous ligands (e.g., histamine, agmatine) that bear unmethylated imidazole rings, potentially altering receptor subtype selectivity . While direct pharmacological data for this specific compound are not yet available in the peer-reviewed literature, the scaffold is represented in related bioactive chemotypes: the histamine H₃ receptor agonist Sch 50971 ((+)-trans-4-(4(R)-methyl-3(R)-pyrrolidinyl)-1H-imidazole dihydrochloride, CAS 167610-28-8) demonstrates that pyrrolidinyl-imidazole dihydrochloride salts achieve nanomolar receptor affinity (Ki = 2.5–5.0 nM at H₃) and oral bioavailability [2]. The target compound's N1-pyrrolidine (rather than C4) substitution pattern and N-methylimidazole (rather than 4-methylimidazole) represent a distinct and underexplored region of chemical space within this pharmacophore class.

Quote Request

Request a Quote for 1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.